Citiolone
Overview
Description
Mechanism of Action
Target of Action
Citiolone, also known as Citicoline, is a naturally occurring compound in the body that plays a crucial role in various biochemical processes It’s known that this compound is a derivative of the amino acid cysteine , which suggests that it may interact with biological systems that involve cysteine or its derivatives.
Mode of Action
It’s known that thiolactones, a class of compounds to which this compound belongs, can be ring-opened by hydroxy or amine groups, releasing thiols, which can further react with a large variety of functional groups . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that this compound plays a role in liver therapy . It acts as an antioxidant, reducing oxidative stress and inflammation, promoting liver cell regeneration, and aiding in the synthesis of essential molecules like glutathione .
Pharmacokinetics
It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a drug .
Result of Action
This compound has been found to have several beneficial effects in the treatment of liver cirrhosis. It acts as a potent antioxidant, helping to reduce oxidative stress and inflammation in the liver. This can help to protect liver cells from further damage and slow down the progression of cirrhosis. Additionally, this compound has been found to promote liver cell regeneration and repair, which can help to improve liver function and reduce symptoms of cirrhosis .
Action Environment
It’s known that many factors, including the patient’s overall health, diet, and the presence of other medications, can influence the effectiveness of a drug .
Biochemical Analysis
Biochemical Properties
Citiolone plays a significant role in various biochemical reactions. It acts as a potent antioxidant, reducing oxidative stress and inflammation. This compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound is involved in the synthesis of glutathione, an essential molecule for detoxification processes in the liver . It also interacts with hydroxyl free radicals, scavenging them to protect cells from oxidative damage .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. In liver cells, it promotes cell regeneration and repair, improving liver function and reducing symptoms of liver cirrhosis . Additionally, this compound influences cell signaling pathways and gene expression by modulating the activity of various kinases and transcription factors. It also affects cellular metabolism by enhancing the synthesis of essential molecules like glutathione .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to hydroxyl free radicals, neutralizing them and preventing oxidative damage to cells . This compound also modulates enzyme activity, either inhibiting or activating specific enzymes involved in detoxification and antioxidant processes. Furthermore, it influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its antioxidant properties and continues to promote liver cell regeneration over extended periods . Its stability and degradation rates can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and promoting cell regeneration . At high doses, it can cause toxic or adverse effects, including recurrent fixed drug eruptions . Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic benefits without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to detoxification and antioxidant processes. It interacts with enzymes like glutathione synthetase, facilitating the synthesis of glutathione . This compound also affects metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in the liver, where it exerts its therapeutic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, ensuring its effective distribution to target sites.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in detoxification and antioxidant processes . Post-translational modifications and targeting signals direct this compound to specific compartments within the cell, ensuring its proper function and efficacy.
Preparation Methods
Citiolone can be synthesized through the thiolactone chemistry route. Thiolactones are often described as latent thiols that can be ring-opened by hydroxy or amine groups, releasing thiols that can further react with a variety of functional groups . Industrial production methods involve the electrochemical reduction of DL-homocysteine to thiolactone, which is then converted to this compound .
Chemical Reactions Analysis
Citiolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to its thiol form.
Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Citiolone has diverse applications in scientific research, particularly in the fields of biochemistry, medicine, and industry. In biochemistry, it is used as a tool for studying oxidative stress and cellular protection mechanisms . In medicine, this compound is explored for its potential therapeutic effects in liver diseases, such as liver cirrhosis, where it acts as an antioxidant and promotes liver cell regeneration . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of complex biochemicals .
Comparison with Similar Compounds
Citiolone is similar to other thiolactone compounds, such as γ-thiobutyrolactone and N-acetylhomocysteine thiolactone . this compound is unique in its specific application in liver therapy and its ability to promote liver cell regeneration. Other similar compounds may not exhibit the same level of efficacy in liver-related conditions.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
Record name | Citiolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-16-0, 17896-21-8 | |
Record name | Citiolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citiolone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citiolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | citiolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | citiolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citiolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITIOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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